Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)
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Overview
Description
Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) is a chemical compound with the molecular formula C26H48N2O6K2 and a molecular weight of 560.80 g/mol. This compound is known for its unique structure, which includes two potassium ions and a complex organic framework. It is used in various scientific and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) involves multiple steps. The primary route includes the reaction of N-(1-oxoisononyl)-beta-alanine with ethane-1,2-diamine in the presence of potassium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) include:
- N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)
- N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) diethyl ester
- N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) sodium salt.
Uniqueness
What sets Dipotassium N,N’-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) apart is its specific potassium ion coordination, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where potassium coordination is essential.
Properties
CAS No. |
94277-06-2 |
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Molecular Formula |
C26H46K2N2O6 |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
dipotassium;3-[2-[2-carboxylatoethyl(7-methyloctanoyl)amino]ethyl-(7-methyloctanoyl)amino]propanoate |
InChI |
InChI=1S/C26H48N2O6.2K/c1-21(2)11-7-5-9-13-23(29)27(17-15-25(31)32)19-20-28(18-16-26(33)34)24(30)14-10-6-8-12-22(3)4;;/h21-22H,5-20H2,1-4H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
QQCISQVLWRVORS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)N(CCC(=O)[O-])CCN(CCC(=O)[O-])C(=O)CCCCCC(C)C.[K+].[K+] |
Origin of Product |
United States |
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